molecular formula C9H11BF3NO3 B2989056 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid CAS No. 2377611-53-3

2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid

Cat. No.: B2989056
CAS No.: 2377611-53-3
M. Wt: 249
InChI Key: KHRDVCWPISLFSI-UHFFFAOYSA-N
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Description

2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also a highly valuable building block in organic synthesis .


Molecular Structure Analysis

The IUPAC name of this compound is 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine . Its molecular weight is 331.14 .


Chemical Reactions Analysis

The boron moiety in organoboron compounds like this can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis of 3-Acyltetramic Acids

Research by Jones et al. (1990) explores the acylation of pyrrolidine-2,4-diones, utilizing Lewis acids for the efficient synthesis of 3-acyltetramic acids. This process highlights the role of boron trifluoride–diethyl ether as a key reagent, showcasing its utility in organic synthesis, particularly in the formation of complex organic compounds with potential biological activity (Jones et al., 1990).

Development of 1,3-Dioxa-2-bora Heterocycles

A study by Srivastava and Bhardwaj (1978) focuses on the synthesis and reactions of new 1,3-dioxa-2-bora heterocycles derived from o-hydroxybenzyl alcohol. Their work demonstrates the versatility of boronic acid derivatives in creating heterocyclic compounds, which are essential in pharmaceuticals and material science (Srivastava & Bhardwaj, 1978).

Boron Difluoride Complexes in Acylation Reactions

Jones and Peterson (1983) investigated the boron difluoride complexes of 3-acyl tetramic acids, derived from acylation reactions. This study underscores the role of boron complexes in modifying the reactivity and stability of organic molecules, offering insights into their potential for creating novel organic compounds (Jones & Peterson, 1983).

Electropolymerization of Boronate-substituted Anilines

Research by Nikitina et al. (2015) elucidates the tuning of electropolymerization processes for boronate-substituted anilines. Their findings contribute to the development of advanced materials with specific electrical and optical properties, highlighting the importance of boronic acid derivatives in material science (Nikitina et al., 2015).

Pyridinium Boronic Acid Salts in Crystal Synthesis

Kara et al. (2006) explored the synthesis of salts of pyridinium boronic acids for crystal engineering. This research underlines the utility of boronic acids in constructing complex crystal structures, which could have implications for catalysis, drug delivery systems, and the development of nanomaterials (Kara et al., 2006).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Future research could focus on developing efficient methods for the protodeboronation of these compounds .

Properties

IUPAC Name

[6-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(9(11,12)13)3-6(4-14-8)10(15)16/h3-5,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRDVCWPISLFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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